1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with a complex structure, featuring a benzyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylhydrazine with 2-methoxybenzaldehyde to form the corresponding hydrazone, followed by cyclization to yield the pyrazole ring. The final step involves the introduction of the aldehyde group at the 4-position of the pyrazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, specific catalysts, and solvents to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:
1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can affect its reactivity and applications.
1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-yl]acrylic acid:
Properties
IUPAC Name |
1-benzyl-3-(2-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-10-6-5-9-16(17)18-15(13-21)12-20(19-18)11-14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSAXVNISBLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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